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Compound of Interest

Compound Name: (+)-Isopulegol

Cat. No.: B010017 Get Quote

This guide provides an in-depth overview of the spectroscopic data for (+)-Isopulegol, a
significant monoterpenoid alcohol used in the chemical and pharmaceutical industries. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering valuable benchmarks for researchers and professionals in

drug development and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and

carbon framework of (+)-Isopulegol, respectively.

Experimental Protocol (NMR): A sample of (+)-Isopulegol is typically dissolved in a deuterated

solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The

solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 300 MHz or higher for protons. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard

(0.00 ppm).

1.1. ¹H NMR Data

The proton NMR spectrum of (+)-Isopulegol exhibits characteristic signals corresponding to its

unique set of protons. The chemical shifts, multiplicities, and coupling constants are

summarized below.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.85 - 4.90 m 2H =CH₂

~3.99 br s 1H -OH

~3.50 dt 1H H-1 (CH-OH)

~2.10 m 1H H-2

~1.70 s 3H =C-CH₃

~1.65 m 1H H-5

~1.40 - 1.60 m 2H Cyclohexyl CH₂

~1.25 m 1H Cyclohexyl CH

~0.95 - 1.15 m 2H Cyclohexyl CH₂

0.92 d 3H CH-CH₃

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The data

presented here are based on spectra recorded in CDCl₃[1].
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Chemical Shift (ppm) Carbon Assignment

146.76 C-8 (=C)

112.65 C-9 (=CH₂)

70.47 C-1 (CH-OH)

54.15 C-2

42.88 C-6

34.41 C-4

31.52 C-5

29.85 C-3

22.24 C-7 (CH-CH₃)

19.26 C-10 (=C-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol (IR): The IR spectrum of (+)-Isopulegol can be obtained using a Fourier

Transform Infrared (FTIR) spectrometer. For a neat sample, a drop of the liquid is placed

between two potassium bromide (KBr) plates to form a thin capillary film. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded

over a range of 4000-400 cm⁻¹.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3380 Strong, Broad O-H stretch (alcohol)

~3075 Medium =C-H stretch (alkene)

~2925 Strong C-H stretch (alkane)

~1645 Medium C=C stretch (alkene)

~1450 Medium C-H bend (alkane)

~1040 Strong
C-O stretch (secondary

alcohol)

~890 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Experimental Protocol (MS): Mass spectra are commonly acquired using a Gas

Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC,

where it is vaporized and separated from other components. The separated (+)-Isopulegol
then enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at

70 eV. The resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of isopulegol shows a molecular ion peak (M⁺) corresponding to its

molecular weight (154.25 g/mol )[2]. The fragmentation pattern provides structural clues.
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m/z Relative Intensity (%)
Possible Fragment
Assignment

154 ~5 [M]⁺

139 ~15 [M - CH₃]⁺

121 ~30 [M - CH₃ - H₂O]⁺

95 ~75 [C₇H₁₁]⁺

81 ~100 [C₆H₉]⁺

69 ~98 [C₅H₉]⁺

68 ~91 [C₅H₈]⁺

56 ~88 [C₄H₈]⁺

41 ~85 [C₃H₅]⁺

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (+)-Isopulegol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (+)-Isopulegol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010017#spectroscopic-data-of-isopulegol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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